molecular formula C12H14O5 B8120049 5-Propoxy-isophthalic acid monomethyl ester

5-Propoxy-isophthalic acid monomethyl ester

Cat. No.: B8120049
M. Wt: 238.24 g/mol
InChI Key: XPVGXQMBZGETJE-UHFFFAOYSA-N
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Description

5-Propoxy-isophthalic acid monomethyl ester: is an organic compound that belongs to the class of aromatic esters. It is derived from isophthalic acid, which is a benzene dicarboxylic acid. The compound features a propoxy group attached to the benzene ring and a monomethyl ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-isophthalic acid monomethyl ester typically involves the esterification of 5-propoxy-isophthalic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Propoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:

  • Hydrolysis:

      Reagents: Water, Acid or Base catalyst

      Conditions: Reflux the ester with water in the presence of an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

      Products: 5-Propoxy-isophthalic acid and methanol

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)

      Conditions: Conduct the reaction under anhydrous conditions.

      Products: Corresponding alcohol derivatives

  • Substitution:

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Perform the reaction in the presence of a suitable catalyst.

      Products: Substituted derivatives of the ester

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water

    Reduction: Anhydrous conditions with reducing agents like LiAlH4

    Substitution: Nucleophiles in the presence of catalysts

Major Products:

    Hydrolysis: 5-Propoxy-isophthalic acid, Methanol

    Reduction: Alcohol derivatives

    Substitution: Substituted ester derivatives

Scientific Research Applications

Chemistry: 5-Propoxy-isophthalic acid monomethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study the interactions of aromatic esters with biological molecules. It serves as a model compound to investigate the behavior of similar esters in biological systems.

Medicine: The compound’s derivatives may have potential applications in drug development. Researchers explore its structure-activity relationships to design new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Propoxy-isophthalic acid monomethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The propoxy group may influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors.

Molecular Targets and Pathways:

    Enzymes: Esterases that catalyze the hydrolysis of the ester bond

    Receptors: Potential interactions with receptors involved in cellular signaling pathways

Comparison with Similar Compounds

    Isophthalic acid monomethyl ester: Lacks the propoxy group, resulting in different solubility and reactivity.

    5-Propoxy-isophthalic acid: Lacks the ester functional group, affecting its chemical behavior.

    Terephthalic acid monomethyl ester: Structural isomer with different spatial arrangement, leading to distinct properties.

Uniqueness: 5-Propoxy-isophthalic acid monomethyl ester is unique due to the presence of both the propoxy group and the monomethyl ester functional group. This combination imparts specific chemical properties, making it valuable in various applications. The propoxy group enhances its solubility in organic solvents, while the ester group allows for versatile chemical transformations.

Properties

IUPAC Name

3-methoxycarbonyl-5-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVGXQMBZGETJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat commercially available 5-hydroxy-isophthalic acid dimethyl ester (1.0 g, 4.8 mmol), potassium carbonate (5.25 g, 38 mmol) and iodopropane (1.36 g, 8.0 mmol) in DMF (20 mL) at 70° C. for 8 h. Cool to room temperature, partition between ethyl acetate and 10% aqueous potassium carbonate. Wash the ethyl acetate layer with 1 N lithium chloride, saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate. Dissolve the residue in acetone (10 mL) and add a solution of NaOH (192 mg, 4.80 mmol) in methanol (2 mL). Stir at room temperature 16 h and concentrate. Partition between diethyl ether and 0.1 N citric acid, dry (magnesium sulfate) and concentrate to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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